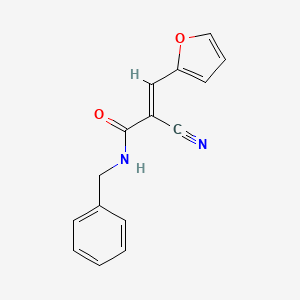![molecular formula C16H22N4O2S B5785431 N-({[2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B5785431.png)
N-({[2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({[2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)acetamide, commonly known as PAC-1, is a small molecule that has gained significant attention in recent years due to its potential therapeutic applications. PAC-1 has been found to induce apoptosis, or programmed cell death, in cancer cells and has shown promising results in preclinical studies.
作用机制
PAC-1 induces apoptosis in cancer cells by targeting procaspase-3, an inactive precursor to caspase-3, which is a key enzyme in the apoptotic pathway. PAC-1 binds to procaspase-3 and induces a conformational change, which activates the enzyme and initiates the apoptotic pathway. This mechanism of action is unique compared to other apoptosis-inducing agents, making PAC-1 a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
PAC-1 has been shown to have minimal toxicity in normal cells and tissues, making it a potentially safe cancer treatment. Additionally, PAC-1 has been found to cross the blood-brain barrier, making it a potential treatment for neurodegenerative diseases. However, further studies are needed to fully understand the biochemical and physiological effects of PAC-1.
实验室实验的优点和局限性
One advantage of PAC-1 in lab experiments is its ability to induce apoptosis in cancer cells without affecting normal cells, making it a potentially safe and effective cancer treatment. However, PAC-1 has limitations in terms of its bioavailability and stability, which can affect its efficacy in vivo. Additionally, further studies are needed to optimize the dosing and delivery of PAC-1 for clinical use.
未来方向
There are several future directions for PAC-1 research. One direction is to optimize the dosing and delivery of PAC-1 for clinical use. Another direction is to further investigate the potential therapeutic applications of PAC-1 in neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of PAC-1 and its potential interactions with other cancer treatments. Overall, PAC-1 shows great potential as a novel cancer treatment and warrants further investigation.
合成方法
The synthesis of PAC-1 involves a multi-step process. The first step is the synthesis of 4-propionyl-1-piperazinecarboxylic acid, which is then reacted with 2-chloro-N-(4-nitrophenyl)acetamide to form 2-(4-propionyl-1-piperazinyl)acetamide-4-nitrophenyl ester. This intermediate is then reduced with tin(II) chloride to form 2-(4-propionyl-1-piperazinyl)acetamide-4-aminophenyl ester, which is then reacted with carbon disulfide and sodium hydroxide to form PAC-1.
科学研究应用
PAC-1 has been extensively studied for its potential therapeutic applications in cancer treatment. In preclinical studies, PAC-1 has been found to induce apoptosis in a variety of cancer cells, including breast, lung, and colon cancer cells. PAC-1 has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. Additionally, PAC-1 has shown potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
属性
IUPAC Name |
N-[[2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-3-15(22)20-10-8-19(9-11-20)14-7-5-4-6-13(14)18-16(23)17-12(2)21/h4-7H,3,8-11H2,1-2H3,(H2,17,18,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIPMLWHSUYREW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=S)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({[2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5785355.png)
![3-benzyl-2-(ethylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5785359.png)
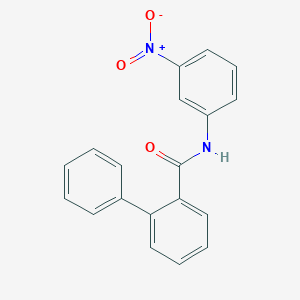
![1-{5-fluoro-4-[4-(2-furoyl)-1-piperazinyl]-2-methylphenyl}ethanone](/img/structure/B5785372.png)

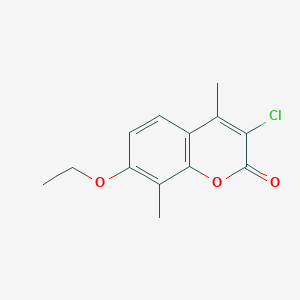
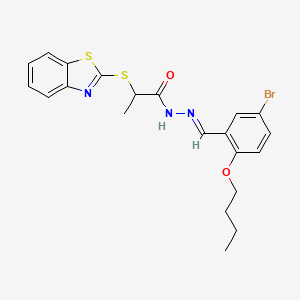

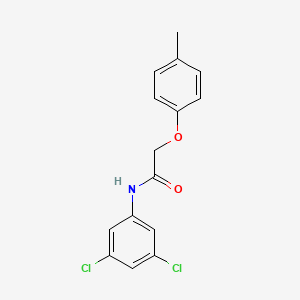
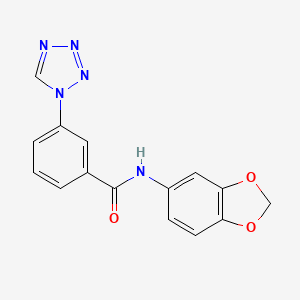
![2-[(6-bromo-2-naphthyl)oxy]-N-methylacetamide](/img/structure/B5785402.png)
